molecular formula C13H20N2O B2605803 2-[(4-Methoxypiperidin-1-yl)methyl]-6-methylpyridine CAS No. 2034462-17-2

2-[(4-Methoxypiperidin-1-yl)methyl]-6-methylpyridine

Cat. No.: B2605803
CAS No.: 2034462-17-2
M. Wt: 220.316
InChI Key: RHGWEDFPZKRLHA-UHFFFAOYSA-N
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Description

2-[(4-Methoxypiperidin-1-yl)methyl]-6-methylpyridine is a pyridine derivative featuring a 6-methyl group and a 4-methoxypiperidinylmethyl substituent at the 2-position. The 6-methylpyridine scaffold is frequently employed in medicinal and coordination chemistry due to its ability to engage in hydrogen bonding, π-π interactions, and metal coordination . The 4-methoxypiperidine moiety may enhance solubility or modulate receptor binding compared to non-polar substituents, as seen in related piperidine-containing compounds .

Properties

IUPAC Name

2-[(4-methoxypiperidin-1-yl)methyl]-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11-4-3-5-12(14-11)10-15-8-6-13(16-2)7-9-15/h3-5,13H,6-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGWEDFPZKRLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2CCC(CC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxypiperidin-1-yl)methyl]-6-methylpyridine typically involves the reaction of 4-methoxypiperidine with 6-methylpyridine under specific conditions. One common method includes:

    Starting Materials: 4-methoxypiperidine and 6-methylpyridine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction.

    Purification: The product is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.

    Catalytic Processes: The use of catalysts can enhance the reaction rate and selectivity, making the process more economical.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxypiperidin-1-yl)methyl]-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[(4-Methoxypiperidin-1-yl)methyl]-6-methylpyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxypiperidin-1-yl)methyl]-6-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with specific receptors in biological systems, leading to a physiological response.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.

    Signal Transduction: Modulating signal transduction pathways, which can influence cellular processes.

Comparison with Similar Compounds

M-MPEP (2-(3-Methoxyphenylethynyl)-6-methylpyridine)

  • Structure : Features a 6-methylpyridine core with a 3-methoxyphenylethynyl group at the 2-position.
  • Synthesis: Prepared via Sonogashira cross-coupling between 2-ethynyl-6-methylpyridine and 3-bromoanisole .
  • Biological Activity : Acts as a potent mGluR5 antagonist (IC₅₀ = 14 nM), with crystallographic data confirming a planar conformation that facilitates receptor binding .
  • Key Difference : Unlike 2-[(4-Methoxypiperidin-1-yl)methyl]-6-methylpyridine, M-MPEP lacks a piperidine ring but shares the 6-methylpyridine base. The ethynyl linkage in M-MPEP may enhance rigidity and π-conjugation, critical for receptor antagonism .

2-(1-Adamantylsulfanyl)-6-methylpyridine

  • Structure : Combines 6-methylpyridine with a bulky adamantylsulfanyl group.
  • Biological Activity : Demonstrates TNF-α modulation, with activity influenced by the pyridine nitrogen’s electronic effects. The adamantyl group confers conformational rigidity, while the sulfanyl linker enhances hydrophobic interactions .
  • Key Difference : The adamantyl group introduces steric bulk absent in the 4-methoxypiperidine substituent. Activity comparisons with bromo/methyl analogs suggest electronic effects (rather than steric) dominate biological interactions .

Vanadium Complex Ligands (e.g., 2-(2’-Benzimidazolyl)-6-methylpyridine)

  • Structure : 6-methylpyridine linked to benzimidazole for metal coordination.
  • Application : Serves as a ligand in vanadium complexes analyzed via XAS (X-ray absorption spectroscopy). The 6-methyl group stabilizes the coordination geometry, while the benzimidazole enhances electron donation to the metal center .
  • Key Difference : The piperidine-methoxy group in the target compound may alter electron density and steric accessibility compared to benzimidazole-based ligands .

Piperidine-Containing Pyrimidines (e.g., 4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine)

  • Structure : Pyrimidine derivatives with piperidine substituents.
  • Properties : Piperidine rings improve membrane permeability and bioavailability. The methoxymethyl group in such compounds enhances solubility .
  • Key Difference : The pyrimidine core differs from pyridine but highlights the role of piperidine substituents in optimizing pharmacokinetic properties .

Data Table: Comparative Analysis of 6-Methylpyridine Derivatives

Compound Name Substituents Biological/Chemical Role Key Findings References
This compound 4-Methoxypiperidinylmethyl Hypothesized receptor modulation Piperidine may enhance solubility; methoxy group modulates electronic effects Inferred
M-MPEP 3-Methoxyphenylethynyl mGluR5 antagonist Planar structure critical for antagonism; IC₅₀ = 14 nM
2-(1-Adamantylsulfanyl)-6-methylpyridine Adamantylsulfanyl TNF-α modulation Activity relies on pyridine N-atom; steric bulk enhances rigidity
Vanadium complex ligand 2’-Benzimidazolyl Catalysis/Coordination chemistry Stabilizes vanadium geometry in XAS studies
4-(Methoxymethyl)-6-(piperidin-1-yl)pyrimidine Piperidinyl, methoxymethyl Drug design scaffold Piperidine improves bioavailability

Biological Activity

2-[(4-Methoxypiperidin-1-yl)methyl]-6-methylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, drawing from various research studies and data sources.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. The compound can be synthesized by reacting 4-methoxypiperidine with 2-chloromethyl-6-methylpyridine under basic conditions, often utilizing solvents like dichloromethane or toluene and bases such as potassium carbonate or sodium hydroxide to facilitate the reaction.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. The piperidine moiety allows the compound to mimic natural ligands, enhancing its binding affinity to specific targets. The presence of methoxy and methyl groups can modulate these interactions, influencing the compound's overall pharmacological profile.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities, including:

  • Neuroprotective Effects : Studies suggest that similar piperidine derivatives can protect against neurotoxicity, particularly in models of Parkinson's disease. For instance, compounds like TMMP (a structural analog) have shown to induce dopamine depletion through mechanisms similar to those observed with known neurotoxins like MPTP .
  • Anticancer Potential : Compounds with similar structures have been explored for their anticancer properties. For example, derivatives of pyridine have been noted for their ability to induce apoptosis in cancer cells, suggesting that this compound may also possess similar properties .

Case Studies

Several case studies highlight the biological implications of this compound:

  • Dopaminergic Neurotoxicity : A study examined the effects of TMMP on nigrostriatal neurons, revealing significant dopamine depletion and histological evidence of nerve terminal degeneration. This suggests that compounds with similar structures may influence dopaminergic pathways and could be investigated for their neuroprotective capabilities .
  • Anticancer Activity : In a series of experiments on styrylsulfonyl-methylpyridines, certain derivatives demonstrated potent cytotoxic effects against cancer cells, indicating that modifications in the pyridine structure can enhance biological efficacy .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
2-[(4-Methoxypiperidin-1-yl)methyl]-5-methylpyridineMethoxy and methyl groups on different positionsNeuroprotective and anticancer effects
2-[(4-Methoxypiperidin-1-yl)methyl]-4-methylpyridineSimilar substitution patternPotential anti-inflammatory properties
2-[(4-Methoxypiperidin-1-yl)methyl]-3-methylpyridineVarying position of methyl groupLimited studies on neuroprotection

The distinct substitution pattern in this compound may lead to unique chemical reactivity and biological interactions compared to its analogs.

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